2-Methylphenylboronic acid

Vue d'ensemble

Description

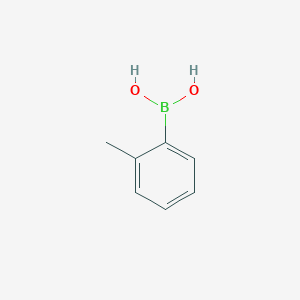

2-Methylphenylboronic acid, also known as o-tolylboronic acid, is an organic compound with the molecular formula C7H9BO2. It is a derivative of phenylboronic acid, where a methyl group is substituted at the ortho position of the phenyl ring. This compound is a white to light yellow crystalline powder and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylphenylboronic acid can be synthesized through several methods, including:

Hydroboration: This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.

Direct Borylation: This method involves the direct borylation of aromatic compounds using a transition metal catalyst such as palladium or rhodium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or direct borylation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Analyse Des Réactions Chimiques

2-Methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes. Common reagents include palladium acetate (Pd(OAc)2) and potassium carbonate (K2CO3).

Oxidation: this compound can be oxidized to form phenols.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base, to yield the corresponding aromatic hydrocarbon.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Methylphenylboronic acid plays a crucial role in the development of pharmaceuticals, particularly in cancer therapy. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. Notably, it has been utilized in the synthesis of inhibitors for human farnesyl pyrophosphate synthase, which are potential antitumor agents for multiple myeloma cells .

Case Study: Antitumor Agents

- Compound : this compound

- Target : Farnesyl pyrophosphate synthase

- Outcome : Demonstrated effectiveness as an antitumor agent in laboratory settings.

Organic Synthesis

The compound is widely recognized for its utility in various organic synthesis reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for constructing complex organic molecules and is extensively used in the pharmaceutical and agrochemical industries.

Key Reactions Involving this compound

- Suzuki-Miyaura Cross-Coupling : Utilized for arylation reactions.

- Ruthenium-Catalyzed Direct Arylation : Facilitates direct coupling without the need for additional ligands.

- Copper-Catalyzed Coupling Reactions : Offers ligand-free alternatives that simplify synthetic pathways .

Materials Science

In materials science, this compound is employed in the development of advanced materials, including polymers and nanomaterials. Its properties enable enhancements in durability and performance for applications in electronics and coatings.

Applications in Material Development

- Polymers : Used to improve mechanical properties.

- Nanomaterials : Contributes to the development of functionalized nanoparticles for various applications .

Bioconjugation Techniques

The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is essential for labeling biomolecules in diagnostics and therapeutic applications.

Bioconjugation Applications

- Diagnostics : Used for labeling and detecting biomolecules.

- Therapeutics : Facilitates targeted drug delivery systems .

Environmental Chemistry

In environmental chemistry, this compound has potential applications in pollutant detection and removal processes. Its reactivity with specific contaminants makes it useful in water treatment technologies.

Pollutant Removal Case Study

- Application : Detection and removal of specific pollutants from water sources.

- Impact : Contributes to environmental sustainability efforts by enhancing water quality .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antitumor agents | Enhanced drug efficacy |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Construction of complex molecules |

| Materials Science | Development of advanced polymers and nanomaterials | Improved durability and performance |

| Bioconjugation | Labeling biomolecules | Essential for diagnostics |

| Environmental Chemistry | Pollutant detection and removal | Supports environmental sustainability |

Mécanisme D'action

The mechanism of action of 2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product.

In biological systems, boronic acids act as enzyme inhibitors by forming reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity .

Comparaison Avec Des Composés Similaires

2-Methylphenylboronic acid can be compared with other phenylboronic acid derivatives, such as:

Phenylboronic Acid: The parent compound without any substituents on the phenyl ring. It is less sterically hindered compared to this compound.

4-Methoxyphenylboronic Acid: This compound has a methoxy group at the para position, which can influence its reactivity and solubility.

3-Formylphenylboronic Acid: This derivative has a formyl group at the meta position, affecting its electronic properties and reactivity.

This compound is unique due to the presence of the methyl group at the ortho position, which can influence its steric and electronic properties, making it suitable for specific synthetic applications .

Activité Biologique

2-Methylphenylboronic acid (CAS No. 16419-60-6), also known as o-tolylboronic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, alongside its applications in drug delivery and sensor technology.

- Molecular Formula : C₇H₉BO₂

- Molecular Weight : 135.96 g/mol

- Structure : The compound features a boronic acid functional group attached to a methyl-substituted phenyl ring.

| Property | Value |

|---|---|

| Log P (octanol/water) | 1.19 |

| Solubility | Water-soluble |

| pKa | 8.5 |

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, in cancer therapy. Boron-containing compounds have been shown to inhibit proteasomes, which are crucial for protein degradation in cells. For instance, the compound's structure allows it to bind selectively to the active site of proteasomes, similar to the FDA-approved drug bortezomib, leading to apoptosis in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple myeloma cell lines, with IC50 values comparable to established proteasome inhibitors .

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes that are essential for cell wall synthesis.

- Research Findings : In vitro studies indicated that this compound exhibited activity against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial metabolism suggests its potential as a lead compound for developing new antibiotics .

Antiviral Activity

The antiviral properties of boronic acids have been explored in relation to their ability to interfere with viral replication processes.

Applications in Drug Delivery and Sensors

The unique properties of boronic acids allow them to be used in drug delivery systems and as sensors for biomolecules.

- Drug Delivery : Boronic acids can form reversible covalent bonds with diols found in sugars, making them useful for targeted drug delivery systems that respond to changes in the cellular environment.

- Sensors : The ability of boronic acids to selectively bind to certain biomolecules has led to their use in developing sensors for glucose monitoring and other biochemical assays .

Propriétés

IUPAC Name |

(2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJVYHOPHZMZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369820 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16419-60-6 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.